molecular formula C11H12O3 B110832 5,7-Dimethoxyindan-1-one CAS No. 880-87-5

5,7-Dimethoxyindan-1-one

Cat. No.: B110832
CAS No.: 880-87-5
M. Wt: 192.21 g/mol
InChI Key: ZLTCXTRHEQUDGV-UHFFFAOYSA-N
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Description

5,7-Dimethoxyindan-1-one is an organic compound with the molecular formula C11H12O3 It is a derivative of indanone, characterized by the presence of two methoxy groups at the 5 and 7 positions on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxyindan-1-one can be achieved through several methods. One common approach involves the bromination of 5,6-dimethoxyindan-1-one using bromine in acetic acid at room temperature, yielding the corresponding 2,4-dibromo compound in high yield . Another method includes the photochemical synthesis of substituted indan-1-ones, where 5,6-dimethoxyindan-1-one is produced via irradiation of 4,5-dimethoxy-2-methylphenacyl chloride in non-nucleophilic solvents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and optimized reaction conditions is crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxyindan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in acetic acid at room temperature.

    Photochemical Reactions: Irradiation in non-nucleophilic solvents.

Major Products:

    Bromination: 2,4-dibromo-5,7-dimethoxyindan-1-one.

    Photochemical Reactions: 5,6-dimethoxyindan-1-one.

Comparison with Similar Compounds

  • 5,6-Dimethoxyindan-1-one
  • 5,6-Dihydroxyindan-1-one
  • 5,6-Difluoroindan-1-one

Comparison: 5,7-Dimethoxyindan-1-one is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and the types of reactions it undergoes.

Biological Activity

5,7-Dimethoxyindan-1-one is a compound belonging to the indanone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiviral, anti-inflammatory, and anticancer activities, supported by data from various studies.

Antiviral Activity

Recent studies have highlighted the potent antiviral properties of this compound and its derivatives. For instance:

  • Potency Against Vaccinia Virus : A specific analog of this compound demonstrated an EC50 value of less than 0.05 µM against the vaccinia virus, making it significantly more effective than the standard antiviral drug Cidofovir (EC50: 11.59 µM) in primary assays .
  • Broad-Spectrum Antiviral Effects : Other derivatives exhibited moderate to excellent activity against various viruses, including human papillomavirus (HPV), Zika virus (ZIKV), and Dengue virus (DENV) .

Anti-inflammatory and Analgesic Activities

Research indicates that indanone derivatives, including this compound, possess anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases. For example:

  • Cholinesterase Inhibition : Compounds derived from this compound exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative disease contexts .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Inhibition of Cancer Cell Proliferation : Studies have reported that this compound and its analogs show significant cytotoxic effects against various cancer cell lines. For instance, they have demonstrated activity against MCF-7 (breast cancer), UACC-62 (melanoma), and TK-10 (renal cancer) cell lines with IC50 values ranging from 1.02 to 53.7 µM .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Type Target/Assay Result Reference
AntiviralVaccinia VirusEC50 < 0.05 µM
AntiviralHPV, ZIKV, DENVModerate to excellent activity
Anti-inflammatoryAChE/BuChE InhibitionSignificant inhibition
AnticancerMCF-7, UACC-62, TK-10IC50: 1.02–53.7 µM

Case Studies

Several case studies further illustrate the biological activity of this compound:

  • Study on Antiviral Efficacy : A focused screening of a small set of indanone analogs revealed that compound 7 (a derivative of this compound) exhibited high efficacy against vaccinia virus with a remarkable potency compared to existing antiviral treatments .
  • Research on Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects of indanone derivatives showed that they could modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines in vitro .

Properties

IUPAC Name

5,7-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-8-5-7-3-4-9(12)11(7)10(6-8)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTCXTRHEQUDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402492
Record name 5,7-Dimethoxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-87-5
Record name 5,7-Dimethoxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIMETHOXYINDAN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 3-(3,5-Dimethoxy-phenyl)-propionic acid (2 g×5) was dissolved in methanesulfonic acid (10 ml×5) in microwave process vial (20 ml×5), the mixture was heated at 90° C. for 10 minutes under microwave irradiation. The mixture was poured into ice (250 g), neutralized by 2M NaOH to PH 8-9, and extracted by EtOAc. The organic layer was concentrated to give the product (8.8 g, 96.2%). LC-MS: m/e 193 (MH+)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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